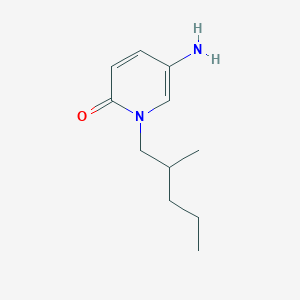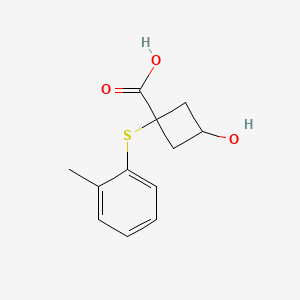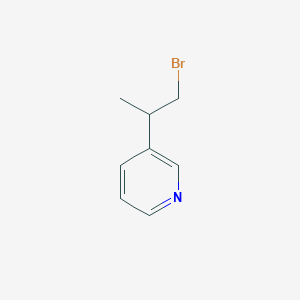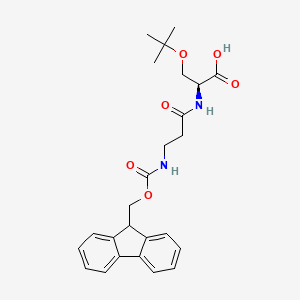
6-(Cyclopropylamino)pyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropylamino)pyridazine-3-carbonitrile is an organic compound with the molecular formula C8H8N4 It features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)pyridazine-3-carbonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Cyclopropylamino Substitution: The final step involves the substitution of a hydrogen atom on the pyridazine ring with a cyclopropylamino group. This can be achieved through a nucleophilic aromatic substitution reaction using cyclopropylamine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Cyclopropylamino)pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
6-(Cyclopropylamino)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-(Cyclopropylamino)pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropylamino group can enhance binding affinity to certain molecular targets, while the cyano group can participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
6-Aminopyridazine-3-carbonitrile: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
6-(Cyclopropylamino)pyrimidine-3-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
6-(Cyclopropylamino)pyridazine-4-carbonitrile: The cyano group is positioned differently, which can influence its chemical behavior.
Uniqueness
6-(Cyclopropylamino)pyridazine-3-carbonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs
特性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC名 |
6-(cyclopropylamino)pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-5-7-3-4-8(12-11-7)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,12) |
InChIキー |
IQTXSEDVXRBYNZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)




![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)





